molecular formula C7H12O2 B1623637 4,4-Dimethyl-2-pentenoic acid CAS No. 6945-35-3

4,4-Dimethyl-2-pentenoic acid

Cat. No.: B1623637
CAS No.: 6945-35-3
M. Wt: 128.17 g/mol
InChI Key: RPVPMVHPERYZNF-PLNGDYQASA-N
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Description

4,4-Dimethyl-2-pentenoic acid is a chemical compound with the molecular formula C7H12O2 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon chain with two methyl groups attached to the fourth carbon atom and a carboxylic acid group attached to the second carbon atom .


Physical and Chemical Properties Analysis

This compound is a clear colorless to yellow liquid . It is soluble in water . The molecular weight of the compound is 128.17 g/mol .

Scientific Research Applications

Organic Synthesis and Catalysis

One of the primary applications of 4,4-Dimethyl-2-pentenoic acid and its derivatives is in the field of organic synthesis. For example, derivatives of this acid have been used as intermediates in the synthesis of pyrethroid pesticides, highlighting their importance in the development of agricultural chemicals. The improved synthesis method for 3,3-Dimethyl-4-pentenoic acid methyl ester, a closely related compound, demonstrates its significance in industrial production processes, offering high yields and purity (Peng Chu-he, 2012).

Liquid Crystal Research

In material science, the study of liquid crystalline structures of derivatives of this compound reveals their potential in the development of advanced materials. The liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid, related to this compound, exhibits unique mesophases, such as nematic and smectic phases, underlining the utility of these compounds in creating materials with specific optical and electronic properties (Maher A. Qaddoura & K. Belfield, 2010).

Catalysis and Reaction Mechanisms

The exploration of catalysts for the activation of hydrogen peroxide and their application in the bromination of organic substrates, including 4-pentenoic acid, underscores the catalytic versatility of selenoxides derived from related structures. This research illustrates the role of these catalysts in facilitating efficient and selective organic transformations, contributing to the broader understanding of catalytic mechanisms in organic chemistry (M. Goodman & M. Detty, 2004).

Safety and Hazards

4,4-Dimethyl-2-pentenoic acid is considered hazardous. It is harmful if swallowed and may cause severe skin burns and eye damage. It may also cause respiratory irritation . Proper protective measures should be taken while handling this compound, including wearing protective gloves and clothing, and ensuring adequate ventilation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-Dimethyl-2-pentenoic acid involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1-butene", "KMnO4", "H2SO4", "NaOH", "HCl", "Na2SO4", "MgSO4", "Et2O", "NaHCO3", "H2O" ], "Reaction": [ "1. Oxidation of 2-methyl-1-butene with KMnO4 and H2SO4 to form 4,4-dimethyl-2-pentanone", "2. Acid-catalyzed dehydration of 4,4-dimethyl-2-pentanone to form 4,4-dimethyl-2-pentene", "3. Addition of HCl to 4,4-dimethyl-2-pentene to form 4,4-dimethyl-2-pentyl chloride", "4. Hydrolysis of 4,4-dimethyl-2-pentyl chloride with NaOH to form 4,4-dimethyl-2-pentanol", "5. Oxidation of 4,4-dimethyl-2-pentanol with KMnO4 and H2SO4 to form 4,4-dimethyl-2-pentanoic acid", "6. Neutralization of 4,4-dimethyl-2-pentanoic acid with NaHCO3 and purification with Na2SO4 and MgSO4 to obtain the final product" ] }

CAS No.

6945-35-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-4,4-dimethylpent-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4-

InChI Key

RPVPMVHPERYZNF-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)/C=C\C(=O)O

SMILES

CC(C)(C)C=CC(=O)O

Canonical SMILES

CC(C)(C)C=CC(=O)O

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 20% sodium ethoxide in ethanol (1.02 L) was added ethyl diethylphosphonoacetate (516 mL) dropwise at ice temperature. After the mixture was stirred at ice temperature for 1.5 hr, a solution of 2,2-dimethylpropionaldehyde (260 mL) in tetrahydrofuran (510 mL) was added to the mixture at ice temperature. The mixture was stirred at RT for 3.5 hr and aqueous 4 N sodium hydroxide (885 mL) was added to the mixture at ice temperature. After the mixture was stirred overnight at RT, 6 N hydrochloric acid (802 mL) was added to the reaction mixture at ice temperature. The mixture was extracted with ethyl acetate (1 L), washed with water (1 L×5) and brine (500 mL), then dried over magnesium sulfate. The magnesium sulfate was filtered off and the filtrate was concentrated in vacuo to give the title compound (289 g) as a crude product.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
516 mL
Type
reactant
Reaction Step One
Quantity
1.02 L
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
510 mL
Type
solvent
Reaction Step Two
Quantity
885 mL
Type
reactant
Reaction Step Three
Quantity
802 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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